Ethyl 2-chlorotetrafluoropropionate
Description
Significance of Halogenated Esters in Chemical Synthesis
Halogenated esters are versatile intermediates in organic synthesis. numberanalytics.com The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into an ester molecule can significantly alter its chemical reactivity. numberanalytics.com These halogen atoms can serve as leaving groups in nucleophilic substitution reactions or influence the acidity of nearby protons, facilitating a variety of chemical transformations. nih.gov This makes them valuable precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov
Specifically, α-halogenated esters, where the halogen is on the carbon atom adjacent to the ester group, are important building blocks for creating new carbon-carbon and carbon-heteroatom bonds. acs.org Their utility is demonstrated in various reactions, including the synthesis of non-proteinogenic α-amino acids, which are crucial components of many bioactive molecules. nih.gov
Overview of Organofluorine Chemistry and its Impact
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has had a profound impact on various scientific and industrial fields. jst.go.jp The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart desirable characteristics to organic molecules. molecularcloud.orgossila.com These characteristics include enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can improve the efficacy and bioavailability of drugs. molecularcloud.orgmdpi.com
The applications of organofluorine compounds are extensive, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. alfa-chemistry.com In medicine, a significant number of approved drugs contain fluorine, highlighting the importance of this element in drug design. tandfonline.comtandfonline.com The development of new and more efficient methods for introducing fluorine into organic molecules remains an active area of research. numberanalytics.commdpi.comnumberanalytics.com
Structural Context of Ethyl 2-chlorotetrafluoropropionate within Fluorinated Building Blocks
Fluorinated building blocks are small, fluorine-containing molecules used as starting materials in the synthesis of more complex structures. alfa-chemistry.comtandfonline.com this compound fits squarely into this category. Its structure is characterized by a three-carbon propionate (B1217596) backbone, with a chlorine atom and four fluorine atoms attached. The ethyl ester group provides a handle for further chemical modifications.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 5829-03-8 |
| Molecular Formula | C5H5ClF4O2 |
| Boiling Point | 104-105°C chemicalbook.com |
| Refractive Index | 1.3425 (at 20°C) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBGBOFQVNQGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382114 | |
| Record name | Ethyl 2-chlorotetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5829-03-8 | |
| Record name | Ethyl 2-chlorotetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Chlorotetrafluoropropionate and Analogues
Established Synthetic Pathways
Established methods for synthesizing ethyl 2-chlorotetrafluoropropionate and its analogues primarily rely on classical organic reactions, including esterification of the corresponding carboxylic acid and various halogenation strategies.
Esterification Routes
The final step in the synthesis of this compound is typically the formation of the ethyl ester from its corresponding carboxylic acid, 2-chlorotetrafluoropropionic acid. chemicalbook.com Several standard esterification methods are applicable.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. chemguide.co.ukkhanacademy.org The process involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it forms. chemguide.co.uk
From Acyl Chlorides : A highly effective method involves the conversion of the carboxylic acid to its more reactive acyl chloride. 2-chlorotetrafluoropropionic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-chlorotetrafluoropropionyl chloride. This acyl chloride is then reacted with ethanol in an anhydrous environment to yield the final ester, this compound. patsnap.com This alcoholysis reaction is typically rapid and can be performed at low temperatures. patsnap.com A patent for the synthesis of ethyl 2-chloropropionate specifies reacting 2-chloropropionyl chloride with ethanol at a molar ratio of 1:1 to 1:3 at temperatures between 10-20°C for 20 to 60 minutes. patsnap.com
Other Esterification Methods : For acid-sensitive substrates, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Alkylation of the carboxylate salt with an ethylating agent is another possibility. commonorganicchemistry.com
Table 1: Comparison of Common Esterification Routes
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Carboxylic Acid, Ethanol, H₂SO₄ (cat.) | Heating/Reflux | Inexpensive reagents | Reversible, requires excess alcohol, not suitable for acid-sensitive substrates chemguide.co.ukcommonorganicchemistry.com |
| Acyl Chloride | Acyl Chloride, Ethanol | Often low temperature, anhydrous | High yield, irreversible | Requires prior synthesis of acyl chloride patsnap.com |
| Steglich | Carboxylic Acid, Ethanol, DCC, DMAP | Room temperature | Good for acid-sensitive substrates | DCC can be difficult to remove, potential for side reactions commonorganicchemistry.com |
Halogenation and Fluorination Strategies
The introduction of chlorine and fluorine atoms onto the propionate (B1217596) backbone is a critical aspect of the synthesis. These steps can occur before or after esterification.
Chlorination : The chlorine atom at the C-2 position can be introduced by direct chlorination of a suitable precursor. For instance, ethyl acetoacetate (B1235776) can be chlorinated at the alpha position using sulfuryl chloride (SO₂Cl₂). google.comchemicalbook.com A similar strategy could be applied to a tetrafluorinated propionate ester. The reaction with sulfuryl chloride is often performed at low temperatures initially (-5 to 10°C) and then allowed to warm to room temperature. google.com Another common chlorinating agent for this type of transformation is N-chlorosuccinimide (NCS). lookchem.com
Fluorination : Fluorination is often achieved through halogen exchange (HALEX) reactions or by using specialized fluorinating agents.
Halogen Exchange : A chloro-substituted precursor can undergo nucleophilic substitution with a fluoride (B91410) source. For example, 2-chloropropionate can be converted to 2-fluoropropionate by reacting it with potassium fluoride at elevated temperatures (180-190°C). google.com Other fluoride sources like hydrogen fluoride can also be used, often in the presence of a catalyst. google.com Historically, reagents like silver or mercurous fluoride were used for fluorine exchange on haloalkanes. pdx.edu
Electrophilic Fluorination : Modern methods may employ electrophilic fluorinating reagents like Selectfluor. lookchem.com
Novel Reaction Conditions and Reagents for Synthesis
Recent advancements have introduced more efficient and selective reagents and conditions for synthesis.
Solvent-Free Chlorination : A patented method for the preparation of ethyl 2-chloroacetoacetate utilizes sulfuryl chloride without a solvent. google.com This "green chemistry" approach reduces production costs and waste by eliminating the need for solvent separation and disposal. The acidic gas byproduct (HCl and SO₂) is absorbed by a caustic solution. google.com
One-Pot Procedures : Complex molecules can sometimes be assembled in a one-pot process, which improves efficiency by avoiding the isolation of intermediates. For example, a one-pot, two-step synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates starts from ethyl 2-chloroacetoacetate, which is first reacted with potassium thiocyanate (B1210189) and then with a hydrazine (B178648) derivative in the same reaction vessel. researchgate.net This highlights a strategy that could be adapted for creating complex analogues from chlorinated ester building blocks.
Advanced Synthetic Approaches
More sophisticated methods focus on catalysis to improve reaction efficiency and on controlling the precise three-dimensional arrangement of atoms in the final product.
Catalytic Synthesis Protocols
The use of catalysts is crucial for developing efficient, selective, and environmentally friendly synthetic processes.
Acid Catalysis in Esterification : As mentioned, strong acids like sulfuric acid are standard catalysts for Fischer esterification, working by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. chemguide.co.ukkhanacademy.org
Catalysis in Halogenation : The preparation of 2-fluoropropionate esters from 2-chloropropionate can be achieved catalytically using hydrogen fluoride. The catalyst, used in a small mass ratio (0.01-0.02), allows the reaction to proceed at temperatures between 50-200°C, resulting in high yield and selectivity. google.com Titanium catalysts, such as (cyclopentadienyl)titanium trichloride, have been shown to be effective in the chemoselective preparation of α-chloro- and α-fluoro-β-keto esters using N-chlorosuccinimide or Selectfluor as the halogen source. lookchem.com
Biocatalysis : A cutting-edge approach involves the use of enzymes or engineered proteins as catalysts. For instance, engineered myoglobin (B1173299) catalysts have been used for the highly efficient and stereoselective cyclopropanation of fluorinated alkenes with ethyl diazoacetate. nih.gov While this example produces a cyclopropane, it demonstrates the power of biocatalysis to control reactions involving fluorinated substrates and esters, suggesting potential for future applications in synthesizing chiral fluorinated esters. nih.gov
Regioselective and Stereoselective Synthesis
This compound contains a stereocenter at the second carbon atom. Controlling the stereochemistry to produce a single enantiomer is often desirable, especially for applications in life sciences and materials science.
Synthesis of Optically Active Precursors : The synthesis can start from an optically active precursor. For example, optically active 2-chloropropionic acid esters can be prepared from the corresponding enantiomers of alkyl lactate (B86563). google.com The lactate is first reacted with phosgene (B1210022) to form a chloroformate, which then decomposes to the desired 2-chloropropionic acid ester while retaining the stereochemical configuration. google.com
Stereoselective Rearrangements : The Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols can produce cis-2-substituted-1-chlorocyclopropanecarboxaldehydes with high stereoselectivity. researchgate.net This demonstrates that complex rearrangements can be used to set the relative stereochemistry of chlorine-containing chiral centers.
Biocatalytic Stereoselection : As noted, biocatalysis offers exceptional levels of stereocontrol. Engineered myoglobin catalysts have been shown to produce CHF₂-containing cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to >99% de and ee). nih.gov By using different engineered variants of the enzyme, it is possible to produce either enantiomer of the product, a concept known as enantiodivergence. nih.gov This level of control is a significant goal in modern synthetic chemistry and could be applied to the synthesis of specific enantiomers of this compound.
Table 2: Summary of Advanced Synthesis Techniques
| Approach | Key Feature | Example | Potential Advantage |
|---|---|---|---|
| Catalytic Synthesis | Use of a catalyst to accelerate or control the reaction. | Titanium-catalyzed fluorination with Selectfluor. lookchem.com | Higher efficiency, milder conditions, improved selectivity. |
| Biocatalysis | Use of enzymes as catalysts. | Engineered myoglobin for stereoselective cyclopropanation. nih.gov | Extremely high stereoselectivity, environmentally friendly (aqueous conditions). |
| Stereoselective Synthesis | Control of the 3D arrangement of atoms. | Synthesis from optically active alkyl lactates. google.com | Production of single enantiomers, crucial for pharmaceutical and biological applications. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (cyclopentadienyl)titanium trichloride |
| 2-chlorotetrafluoropropionic acid |
| 4-dimethylaminopyridine (DMAP) |
| Dicyclohexylcarbodiimide (DCC) |
| Ethanol |
| Ethyl 2-chloroacetoacetate |
| Ethyl 2-chloropropionate |
| This compound |
| Ethyl 2-fluoropropionate |
| Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates |
| Ethyl acetoacetate |
| Ethyl diazoacetate |
| Hydrogen chloride |
| Hydrogen fluoride |
| N-chlorosuccinimide (NCS) |
| Phosgene |
| Potassium fluoride |
| Potassium thiocyanate |
| Selectfluor |
| Sulfuric acid |
| Sulfuryl chloride |
Industrial Scale Synthesis Considerations
Process Optimization for High Yield and Purity
The optimization of the synthesis of this compound is a multifaceted endeavor, focusing on maximizing the conversion of reactants into the desired product while minimizing the formation of impurities. Key parameters that are typically manipulated in such optimization studies include reaction temperature, pressure, reaction time, and the molar ratio of reactants.
One probable synthetic route is the direct esterification of 2-chloro-2,3,3,3-tetrafluoropropanoic acid with ethanol, often catalyzed by a strong acid such as sulfuric acid. In this process, the removal of water, a byproduct, is crucial to drive the equilibrium towards the product side and enhance the yield. Techniques like azeotropic distillation are commonly employed for this purpose.
Alternatively, a more reactive pathway involves the use of 2-chloro-2,3,3,3-tetrafluoropropionyl chloride with ethanol. This reaction is typically faster and may not require a catalyst, proceeding via nucleophilic acyl substitution. The reaction is often carried out at controlled, lower temperatures to manage its exothermic nature and prevent side reactions.
The table below illustrates hypothetical optimization parameters for these two potential synthetic routes, based on general principles for similar esterifications.
| Parameter | Direct Esterification of Acid | Acyl Chloride Route |
| Reactants | 2-chloro-2,3,3,3-tetrafluoropropanoic acid, Ethanol | 2-chloro-2,3,3,3-tetrafluoropropionyl chloride, Ethanol |
| Catalyst | Concentrated H₂SO₄ (or other strong acid) | None typically required |
| Molar Ratio (Ethanol:Acid/Acyl Chloride) | 1.5:1 to 3:1 | 1:1 to 1.2:1 |
| Temperature | 80-120°C (Reflux) | 0-25°C |
| Pressure | Atmospheric (with water removal) | Atmospheric |
| Reaction Time | 4-12 hours | 1-3 hours |
| Purity Enhancement | Distillation, Washing with basic solution | Distillation, Washing to remove HCl |
Optimization studies would involve systematically varying these parameters to identify the conditions that provide the highest yield and purity. For instance, in the direct esterification, an optimal balance must be struck between a high reaction temperature to increase the reaction rate and preventing thermal degradation of the product. In the acyl chloride route, the rate of addition of the acyl chloride to the ethanol is a critical parameter to control the reaction's exothermicity and prevent the formation of byproducts.
Engineering Aspects of Production and Scale-up
The transition from a laboratory-scale synthesis to industrial production introduces significant engineering challenges that must be addressed to ensure a safe, efficient, and scalable process.
Reactor Design and Material Selection: The reactors used for the industrial production of this compound must be constructed from materials resistant to corrosion by the reactants and catalysts, especially in the presence of acidic conditions (e.g., H₂SO₄, HCl). Glass-lined steel or stainless steel reactors are common choices for such processes. The reactor design must also include efficient agitation systems to ensure proper mixing of the reactants and heat transfer surfaces (e.g., jackets or internal coils) to control the reaction temperature, particularly for the highly exothermic acyl chloride reaction.
Heat Management: Effective heat management is critical for both safety and process optimization. For the endothermic direct esterification, the reactor must be capable of providing uniform heating to maintain the desired reaction temperature. For the exothermic acyl chloride process, a robust cooling system is essential to dissipate the heat generated and prevent runaway reactions. The scale-up of the process requires careful consideration of the surface-area-to-volume ratio, which decreases as the reactor size increases, making heat removal more challenging.
Product Purification and Separation: On an industrial scale, the purification of this compound is typically achieved through fractional distillation. The design of the distillation column (e.g., number of theoretical plates, reflux ratio) is optimized to achieve the desired product purity while minimizing energy consumption. The presence of azeotropes with reactants or byproducts would necessitate more complex separation techniques, such as extractive or azeotropic distillation. Post-distillation, washing steps with water and/or a basic solution may be employed to remove any remaining acidic impurities.
The following table summarizes key engineering considerations for the scale-up of the synthesis of this compound.
| Engineering Aspect | Key Considerations |
| Reactor | - Material of construction (e.g., Glass-lined steel, Stainless steel) - Efficient agitation for mass and heat transfer - Appropriate heating/cooling capacity |
| Heat Transfer | - Management of reaction exothermicity (acyl chloride route) - Provision of consistent heat for endothermic reactions (esterification) - Scale-up impact on surface-area-to-volume ratio |
| Separation & Purification | - Fractional distillation column design (number of plates, reflux ratio) - Handling of potential azeotropes - Multi-stage washing and extraction units |
| Process Control | - Real-time monitoring of temperature, pressure, and pH - Automated addition of reactants - Safety interlocks for emergency shutdown |
| Waste Management | - Neutralization and treatment of acidic waste streams - Recovery and recycling of catalysts and solvents - Minimization of volatile organic compound (VOC) emissions |
Elucidation of Reaction Mechanisms Involving Ethyl 2 Chlorotetrafluoropropionate
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile displaces a leaving group, in this case, the chloride ion, from a substrate. organic-chemistry.org For ethyl 2-chlorotetrafluoropropionate, these reactions are centered on the carbon atom bonded to chlorine. The specific mechanism, whether S(_N)1 or S(_N)2, is influenced by several factors inherent to the molecule's structure and the reaction conditions.
The dichotomy between S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) mechanisms is a cornerstone of organic chemistry. youtube.comleah4sci.com
The S(_N)1 reaction is a two-step process. byjus.com The initial and rate-determining step involves the spontaneous dissociation of the leaving group (chloride) to form a carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com These reactions typically follow first-order kinetics, as the rate depends solely on the concentration of the substrate. byjus.comyoutube.com S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate through solvation. byjus.com
The S(_N)2 reaction , in contrast, is a concerted, one-step mechanism. leah4sci.combyjus.com The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This process involves a single transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. organic-chemistry.org Consequently, S(_N)2 reactions exhibit second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com These reactions are favored by polar aprotic solvents and are characterized by an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com
For this compound, the carbon bearing the chlorine is a secondary carbon. Secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions, and the preferred pathway often depends on the strength of the nucleophile, the solvent, and the stability of the potential carbocation.
The reactivity of this compound in nucleophilic substitution reactions is significantly modulated by steric and electronic effects.
Electronic effects arise from the distribution of electron density within the molecule. The highly electronegative fluorine atoms in the tetrafluoropropionate moiety exert a strong electron-withdrawing inductive effect. This effect makes the chlorinated carbon more electrophilic and thus more susceptible to nucleophilic attack. However, these same electronegative atoms would destabilize the formation of an adjacent carbocation, which is a key intermediate in the S(_N)1 pathway. Quantum chemical calculations have shown that in some S(_N)2 reactions, the activation barrier is not primarily due to increased steric repulsion in the transition state, but rather a weakening of electrostatic attraction and a loss of favorable orbital interactions. nih.gov
Interactive Table: Factors Influencing S(_N)1 vs. S(_N)2 Reactions
| Factor | S(_N)1 Favored | S(_N)2 Favored | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary carbon allows for both pathways. |
| Nucleophile | Weak (e.g., H₂O, ROH) leah4sci.com | Strong (e.g., OH⁻, RO⁻) leah4sci.com | A strong nucleophile would favor the S(_N)2 pathway. |
| Solvent | Polar Protic (e.g., water, alcohols) byjus.com | Polar Aprotic (e.g., acetone (B3395972), DMSO) leah4sci.com | The choice of solvent can be used to direct the reaction. |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |
| Carbocation Stability | Stabilized carbocation | No intermediate formed leah4sci.com | Fluorine atoms destabilize an adjacent carbocation, disfavoring S(_N)1. |
Ester Reactivity: Transesterification and Hydrolysis Mechanisms
The ester functional group in this compound is also a site of reactivity, primarily through nucleophilic acyl substitution. Two common examples are transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by an alcohol molecule. In a base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.
Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol. mdpi.com Like transesterification, it can be catalyzed by acid or base. The mechanism generally involves the formation of a tetrahedral intermediate after the nucleophilic attack of water (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon. mdpi.com The stability of the leaving group is a crucial factor in the breakdown of this intermediate. mdpi.com For this compound, the ethoxide ion is the leaving group.
Elimination Reactions (E1 and E2)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. byjus.com These reactions involve the removal of a leaving group and a proton from adjacent carbon atoms.
The E1 (elimination, unimolecular) reaction proceeds through a two-step mechanism, initiated by the formation of a carbocation intermediate, similar to the S(_N)1 reaction. masterorganicchemistry.comyoutube.com A weak base then removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com The rate of the E1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. masterorganicchemistry.comyoutube.com
The E2 (elimination, bimolecular) reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. byjus.comamazonaws.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base, exhibiting second-order kinetics. youtube.combyjus.com E2 reactions often require a specific stereochemical arrangement, typically an anti-periplanar geometry between the proton being removed and the leaving group. youtube.comamazonaws.com
For this compound, the presence of fluorine atoms on the adjacent carbon provides potential sites for elimination. The choice between E1 and E2 pathways would be influenced by the strength of the base, with strong bases favoring the E2 mechanism. amazonaws.comlibretexts.org
Radical Reactions and Associated Mechanistic Insights
While ionic reactions are common for halogenated esters, radical reactions can also occur, typically under conditions that promote homolytic bond cleavage, such as the presence of radical initiators (e.g., peroxides) or UV light. rsc.org
In the context of related fluorinated compounds, radical addition reactions have been studied. For instance, alkyl 2-bromo-2,2-difluoroacetates undergo radical additions to vinyl ethers mediated by sodium dithionite. nih.gov A similar reactivity could be envisioned for this compound, where the carbon-chlorine bond could be cleaved to generate a radical. This radical could then participate in addition reactions to unsaturated systems or other radical chain processes. The addition of ethyl cyanoacetate (B8463686) to olefins, catalyzed by t-butyl peroxide, serves as another example of radical addition reactions involving ester-containing compounds. rsc.org
Rearrangement Reactions
Carbocation intermediates, such as those formed during S(_N)1 and E1 reactions, are susceptible to rearrangement to form more stable carbocations. youtube.com This can occur via hydride or alkyl shifts. In the case of this compound, if a carbocation were to form at the chlorinated carbon, the possibility of a fluoride (B91410) or trifluoromethyl group shift would need to be considered. However, the high electronegativity of fluorine generally makes fluoride shifts less favorable than hydride or alkyl shifts. The strong C-F bond and the destabilizing effect of fluorine on adjacent positive charge would likely make such rearrangements energetically unfavorable.
Derivatization Chemistry of Ethyl 2 Chlorotetrafluoropropionate
Functional Group Transformations for Enhanced Analytical Detectability
Derivatization for analytical purposes aims to modify a target analyte to improve its separation and detection. In the case of ethyl 2-chlorotetrafluoropropionate, both the ester group and the chlorine atom offer handles for chemical modification to introduce moieties that are more responsive to common analytical detectors.
Ester Derivatization Strategies
The ethyl ester group of this compound can be transformed to enhance its detectability, particularly in chromatographic methods. One common strategy is transesterification, where the ethyl group is replaced with another alcohol moiety that contains a chromophore or fluorophore, thereby making the molecule responsive to UV-Vis or fluorescence detectors.
Another approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-chlorotetrafluoropropanoic acid. This acid can then be reacted with a variety of derivatizing agents to introduce a detectable tag. For instance, the carboxylic acid can be converted into a more volatile ester for gas chromatography (GC) analysis or a UV-absorbing or fluorescent ester for high-performance liquid chromatography (HPLC).
A relevant example of derivatization that could be adapted for this purpose is the two-phase derivatization of compounds containing a reactive group with chloroformate esters. ncert.nic.in In a study by Hartvig et al. (1984), ethyl chloroformate was used to derivatize a molecule for analysis by gas chromatography-mass spectrometry (GC-MS), significantly improving its chromatographic properties and detectability. ncert.nic.in This approach could potentially be applied to the hydrolyzed form of this compound.
| Derivatization Strategy | Reagent Example | Potential Analytical Advantage |
| Transesterification | Benzyl alcohol | Introduction of a UV-active chromophore |
| Hydrolysis followed by esterification | Pentafluorobenzyl bromide (PFBBr) | Enhanced sensitivity in electron capture detection (ECD) for GC |
| Hydrolysis followed by amidation | Dansyl chloride | Introduction of a fluorescent tag for HPLC |
Chlorinated Carbon Derivatization
The chlorine atom in this compound represents another site for derivatization. As a halogen, it can participate in nucleophilic substitution reactions, where it is replaced by another atom or group. This can be particularly useful for introducing a tag for specific detection methods or for altering the volatility and chromatographic behavior of the molecule.
One well-established method for halogen exchange is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone (B3395972) to produce the corresponding alkyl iodide. ncert.nic.in The resulting iodinated derivative may offer different fragmentation patterns in mass spectrometry, aiding in structural elucidation.
Conversely, the Swarts reaction can be used to replace the chlorine with fluorine by heating the compound with a metallic fluoride (B91410) like silver fluoride (AgF) or mercurous fluoride (Hg₂F₂). unacademy.com While this compound already contains fluorine, this reaction is a fundamental example of halogen exchange that highlights the reactivity of the C-Cl bond.
For analytical purposes, a nucleophile containing a reporter group could be used to displace the chloride. For example, reaction with a thiol containing a UV-active or fluorescent moiety could be a viable strategy.
| Reaction Type | Reagent Example | Potential Outcome |
| Nucleophilic Substitution (Halogen Exchange) | Sodium Iodide (NaI) | Formation of ethyl 2-iodotetrafluoropropionate |
| Nucleophilic Substitution | Sodium thiophenolate | Introduction of a phenylthio group, a potential chromophore |
Synthetic Derivatization for Novel Compound Generation
Beyond analytical applications, the derivatization of this compound can be a pathway to creating new molecules with potentially valuable properties. The reactivity of the ester and the chloro group can be exploited to build more complex structures.
The first step in many synthetic routes would likely be the hydrolysis of the ethyl ester to 2-chlorotetrafluoropropanoic acid. This carboxylic acid is a versatile intermediate. For instance, it can be reacted with various alcohols to form a library of new esters. A study by Reddy et al. (2017) demonstrated the synthesis of 2-(alkoxycarbonyl)allyl esters from carboxylic acids, which were then evaluated for their potential as anticancer agents. nih.gov A similar strategy could be applied to 2-chlorotetrafluoropropanoic acid to generate novel allyl ester derivatives.
Furthermore, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate that can readily react with amines to form amides. This opens up the possibility of synthesizing a wide range of N-substituted amides of 2-chlorotetrafluoropropanoic acid.
The chlorine atom can also be a site for synthetic modification. Nucleophilic substitution reactions can be used to introduce a variety of functional groups, such as azides, cyanides, or larger organic moieties, leading to the generation of entirely new classes of fluorinated compounds.
| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |
| This compound | Hydrolysis (e.g., NaOH) | 2-chlorotetrafluoropropanoic acid | Versatile synthetic intermediate |
| 2-chlorotetrafluoropropanoic acid | Esterification with various alcohols | Novel esters | Exploration of new materials or biologically active compounds |
| 2-chlorotetrafluoropropanoic acid | Conversion to acid chloride, then amidation | Novel amides | Exploration of new materials or biologically active compounds |
| This compound | Nucleophilic substitution of chlorine | Various substituted propionates | Synthesis of novel fluorinated building blocks |
Chiral Derivatization for Enantiomeric Resolution
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is often crucial, as they can have different biological activities or be used as chiral building blocks in synthesis. Chiral derivatization is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.
These resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. nih.govacs.org After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.
For this compound, the most practical approach would be to first hydrolyze the ester to the carboxylic acid. This acid can then be reacted with a chiral alcohol or a chiral amine to form diastereomeric esters or amides, respectively. For example, reaction with a chiral alcohol like (R)-(-)-2-butanol would yield two diastereomeric esters that could be separated.
Enzymatic resolution is another powerful technique that can be considered a form of chiral derivatization. In a study on the deracemization of fluorinated arylcarboxylic acids, hydrolase-catalyzed kinetic resolution of ethyl esters led to the formation of (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.comresearchgate.net A similar enzymatic approach could potentially be applied to the racemic mixture of this compound, where a lipase (B570770) or esterase selectively hydrolyzes one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.
| Method | Chiral Derivatizing Agent/Enzyme Example | Intermediate Products | Separation Technique |
| Chemical Derivatization | (R)-1-Phenylethylamine | Diastereomeric amides | HPLC or GC |
| Chemical Derivatization | (1R,2S,5R)-(-)-Menthol | Diastereomeric esters | HPLC or GC |
| Enzymatic Resolution | Lipase (e.g., from Candida rugosa) | One enantiomer of the carboxylic acid and the other enantiomer of the ester | Standard chromatography |
Catalytic Transformations Mediated by or Involving Ethyl 2 Chlorotetrafluoropropionate
Organocatalysis in Reactions with the Compound
While direct research on organocatalytic reactions specifically employing ethyl 2-chlorotetrafluoropropionate is limited, the field of organocatalysis offers powerful methodologies for the asymmetric functionalization of related α-halo carbonyl compounds. Organocatalytic strategies have been successfully applied to the enantioselective fluorination and chlorination of aldehydes and ketones, providing a framework for potential transformations of this compound. beilstein-journals.orgnih.govorganic-chemistry.orgprinceton.edu
A notable example is the enantioselective α-fluorination of racemic α-chloroaldehydes, which proceeds with high enantioselectivity through a kinetic resolution mechanism. beilstein-journals.org This process often utilizes chiral secondary amine catalysts, such as imidazolidinones, to form a transient enamine intermediate that is then attacked by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu Similarly, bifunctional organocatalysts, for instance, a fluorous (S)-pyrrolidine-thiourea, have demonstrated high activity and enantioselectivity in the direct α-chlorination of aldehydes with N-chlorosuccinimide (NCS). organic-chemistry.org
These methodologies highlight the potential for organocatalytic manipulation of the α-chloro-α-fluoro stereocenter in compounds like this compound. Such catalysts could potentially be employed for further functionalization or for the deracemization of similar chiral substrates.
Table 1: Representative Organocatalysts for α-Halogenation of Carbonyl Compounds
| Catalyst | Reaction Type | Halogen Source | Typical Substrate | Reference |
| Imidazolidinone | α-Fluorination | NFSI | Aldehydes | princeton.edu |
| (S)-Pyrrolidine-thiourea | α-Chlorination | NCS | Aldehydes | organic-chemistry.org |
| Jørgensen–Hayashi catalyst | α-Fluorination | NFSI | α-Chloroaldehydes | beilstein-journals.org |
Metal-Catalyzed Processes Utilizing the Compound
Metal catalysis provides a versatile platform for a wide array of transformations, some of which are applicable to halogenated esters like this compound.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While specific examples utilizing this compound as a coupling partner are not prevalent in the literature, the principles of reactions like the Suzuki-Miyaura and Sonogashira couplings are relevant. researchgate.net These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium complex, followed by transmetalation and reductive elimination. researchgate.net
The C-Cl bond in this compound could potentially be activated for cross-coupling with various organometallic reagents, such as boronic acids or terminal alkynes. Catalysts like palladium(II) trifluoroacetate (B77799) have shown efficacy in various coupling reactions. tcichemicals.com Furthermore, palladium-catalyzed couplings have been successfully applied to other fluorinated scaffolds, such as 2-trifluoromethyl-4-chromenones, indicating the feasibility of such transformations on complex fluorinated molecules. nih.gov The cross-coupling of 1,1,1-trifluoro-2-iodoethane (B141898) with aryl and heteroaryl boronic acid esters further demonstrates the utility of palladium catalysis for introducing fluoroalkyl moieties. rsc.org
The catalytic hydrogenation of esters to alcohols is a fundamentally important industrial process. youtube.com Significant progress has been made in the homogeneous catalytic hydrogenation of esters under milder conditions, with several well-defined transition metal complexes showing high activity. nih.gov
For fluorinated esters, bifunctional pincer-type ruthenium(II) catalysts have been shown to be highly effective for their selective hydrogenation to the corresponding fluorinated alcohols or hemiacetals under mild conditions. nih.gov These reactions proceed rapidly and in high yields. Molybdenum complexes bearing bis(N-heterocyclic carbene) ligands have also been developed for the hydrogenation of esters, including those with fluorine substituents. acs.org Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the synthesis of enantioenriched α,α-dichloro- and α,α-difluoro-β-hydroxy esters and amides, achieving excellent enantioselectivities. acs.org These findings suggest that the ester functionality in this compound could be selectively reduced to a primary alcohol using appropriate transition metal catalysts.
Table 2: Metal Catalysts for the Hydrogenation of Esters
| Catalyst Type | Substrate Type | Product Type | Reference |
| Ruthenium(II) pincer complex | α-Fluorinated esters | Fluorinated alcohols | nih.gov |
| Molybdenum bis(NHC) complex | Aromatic and aliphatic esters | Alcohols | acs.org |
| Ruthenium(II) TsDPEN complex | α,α-Dihalo-β-keto esters | α,α-Dihalo-β-hydroxy esters | acs.org |
| Cobalt carbene complex | Aromatic and aliphatic esters | Alcohols | youtube.com |
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for chemical transformations. The asymmetric reduction of carbonyl compounds is a particularly well-developed area of biocatalysis. While direct biocatalytic studies on this compound are not widely reported, research on analogous substrates provides a strong indication of its potential in this domain.
For instance, the enzymatic reduction of α-fluoro-β-keto esters has been achieved with high stereoselectivity using commercially available ketoreductases (KREDs). researchgate.netalaska.edu These enzymes can facilitate dynamic reductive kinetic resolution to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. Similarly, the asymmetric reduction of ethyl 4-chloroacetoacetate to the corresponding (S)-alcohol has been successfully carried out using Saccharomyces cerevisiae (baker's yeast). researchgate.net This whole-cell biocatalyst can overcome issues of substrate inhibition and chemical decomposition. These examples strongly suggest that the keto group that would be present in a precursor to this compound, or a related derivative, could be a suitable substrate for biocatalytic reduction.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comresearchgate.net This methodology is particularly well-suited for the generation of radical intermediates from precursors like α-haloesters. thieme-connect.de
Although direct photoredox catalysis on this compound has not been specifically described, related transformations have been extensively studied. For example, photoinduced reductive Reformatsky reactions of α-haloesters with aldehydes or ketones have been developed using cooperative dual-metal catalysis. researchgate.netnih.gov In these reactions, a photocatalyst can initiate the formation of a radical anion from the α-haloester, which then engages in further transformations. The development of photoredox-catalyzed approaches for the generation of fluorinated radicals from readily available sources like fluorinated acids and anhydrides further underscores the potential of this strategy. nih.gov Such approaches could be adapted for the functionalization of this compound, potentially through the generation of a radical at the α-position upon cleavage of the C-Cl bond.
Strategic Applications of Ethyl 2 Chlorotetrafluoropropionate As a Fluorinated Building Block
Role in Pharmaceutical Intermediate Synthesis
The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Ethyl 2-chlorotetrafluoropropionate serves as a key intermediate for embedding fluorinated moieties into potential therapeutic agents.
The compound's utility stems from its distinct reactive sites. The chlorine atom at the 2-position can be displaced through nucleophilic substitution reactions, allowing the tetrafluoropropyl group to be coupled with other complex fragments. Concurrently, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for synthetic elaboration. This dual reactivity enables the construction of novel molecular scaffolds that are otherwise difficult to access. For instance, fluorinated analogs of known drugs can be synthesized to improve their efficacy and pharmacokinetic profiles. The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov
Table 1: Synthetic Utility of this compound in Pharmaceuticals
| Structural Feature | Potential Synthetic Transformation | Application in Drug Design |
|---|---|---|
| α-Chloro Group | Nucleophilic substitution (e.g., with amines, alcohols, thiols) | Linkage to core drug scaffolds, formation of new C-N, C-O, or C-S bonds. |
| Ethyl Ester | Hydrolysis to carboxylic acid | Enables amide bond formation, improving solubility or target binding. |
| Ethyl Ester | Reduction to primary alcohol | Provides a site for further functionalization or ether linkages. |
| Tetrafluoro-propyl Backbone | Incorporation into the final molecule | Enhances metabolic stability, modulates lipophilicity and pKa. |
Utility in Agrochemical Development
In the agrochemical sector, the incorporation of fluorine is a proven method for enhancing the efficacy and stability of herbicides, insecticides, and fungicides. biesterfeld.noossila.com Approximately 50% of crop protection products currently under development contain fluorine, highlighting the importance of fluorinated building blocks. biesterfeld.no this compound provides a valuable scaffold for the synthesis of new active ingredients.
The presence of both chlorine and fluorine atoms in the molecule is particularly advantageous. Halogenated compounds form the basis of many successful pesticides. nih.gov The tetrafluoropropyl moiety can confer increased biological activity and metabolic stability, leading to lower application rates and longer-lasting effects. Similar to its role in pharmaceuticals, the reactive chlorine and ester groups on this compound allow for its integration into a wide array of molecular structures, facilitating the rapid development and screening of new potential agrochemicals. guidechem.com
Applications in Material Science and Specialty Chemicals
The unique properties conferred by fluorine, such as high thermal stability, chemical inertness, and low surface energy, are highly sought after in material science. alfa-chemistry.com Fluorinated polymers and materials exhibit exceptional performance in demanding environments. This compound can be utilized as a monomer or an additive in the synthesis of specialty polymers and coatings.
Table 2: Potential Material Science Applications
| Application Area | Property Conferred by Fluorination | Role of this compound |
|---|---|---|
| Specialty Coatings | Hydrophobicity, Oleophobicity, Low Surface Energy | As a monomer or additive to create repellent and durable surfaces. |
| Fluorinated Polymers | Thermal Stability, Chemical Inertness | Can be polymerized or used to modify existing polymers. |
| Electronic Materials | Dielectric Properties, Resistance to Etchants | As a component in manufacturing materials for microchips or displays. alfa-chemistry.com |
| Specialty Lubricants | High Thermal Stability, Low Friction Coefficient | As a base oil or additive for high-performance lubricants. |
Design of Fluorinated Motifs in Complex Molecular Architectures
Beyond its direct applications, this compound is instrumental in the rational design of complex molecules containing specific fluorinated motifs. A "fluorinated motif" refers to a recurring substructure containing fluorine that is deliberately introduced to fine-tune the properties of a molecule. nih.govresearchgate.net The compound acts as a synthon, a building block that represents a specific structural unit in retrosynthetic analysis.
The ability to introduce a chlorotetrafluoropropyl group allows chemists to explore chemical space with a high degree of precision. The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, subtly altering molecular conformation and electronic properties to optimize interactions with biological targets like enzymes or receptors. researchgate.net The presence of multiple fluorine atoms can create unique electronic environments that influence the reactivity and properties of the entire molecule. The strategic use of such building blocks is essential for developing next-generation pharmaceuticals and advanced materials where precise control over molecular architecture is paramount. nih.gov
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Methods
Spectroscopic techniques provide fundamental information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation. For Ethyl 2-chlorotetrafluoropropionate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical identity.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. Due to the electronegativity of the neighboring oxygen atom, the methylene protons (-OCH₂-) would appear as a quartet downfield, while the methyl protons (-CH₃) would appear as a triplet upfield. The coupling between these two groups of protons would result in the characteristic quartet-triplet pattern.
¹³C NMR: The carbon NMR spectrum will provide information on all five carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons of the ethyl group (-OCH₂CH₃) and the fluorinated backbone will also exhibit distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen or fluorine appearing at lower fields.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum is expected to show distinct signals for the CF₃ and CFCl groups. The chemical shifts and coupling patterns (J-coupling) between the fluorine nuclei would provide definitive information about their relative positions in the molecule. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing peak overlap.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the ¹H, ¹³C, and ¹⁹F signals and to confirm the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show correlations between the protons of the ethyl group and the carbonyl carbon, confirming the ester linkage.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (-OCH₂CH₃) | ~4.2 | Quartet |
| ¹H (-OCH₂CH₃) | ~1.3 | Triplet |
| ¹³C (C=O) | ~165-175 | Singlet |
| ¹³C (-OCH₂) | ~60-70 | Singlet |
| ¹³C (-CH₃) | ~10-20 | Singlet |
| ¹³C (-CFCl-) | ~90-110 | Doublet (due to C-F coupling) |
| ¹³C (-CF₃) | ~115-135 | Quartet (due to C-F coupling) |
| ¹⁹F (-CFCl-) | Varies | - |
| ¹⁹F (-CF₃) | Varies | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-fluorine bonds.
The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be visible as strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Additionally, strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1000-1400 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.
For this compound, the mass spectrum would show the molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if a gamma-hydrogen is present. The presence of fluorine and chlorine atoms will also influence the fragmentation, leading to characteristic fragment ions.
Coupling mass spectrometry with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the separation of components in a mixture before their detection by the mass spectrometer, providing a powerful tool for both qualitative and quantitative analysis.
Chromatographic Separation Techniques (HPLC, GC, TLC)
Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are valuable for assessing purity and performing quantitative analysis.
Developing a robust chromatographic method is crucial for accurately determining the purity of this compound and for identifying any potential impurities from the synthesis process.
Gas Chromatography (GC): Given the volatility of this compound, GC is a suitable technique for purity analysis. Method development would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polarity column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. A flame ionization detector (FID) would provide good sensitivity for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile impurities. A reversed-phase HPLC method would likely be employed, using a C18 column. Method development would focus on selecting the appropriate mobile phase composition (e.g., a mixture of acetonitrile or methanol and water) and flow rate to achieve good separation of the main component from any impurities. A UV detector would be suitable for detection if the molecule possesses a chromophore, though for simple esters, a refractive index (RI) detector might be necessary.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity assessment. Different solvent systems would be tested to find one that provides good separation of the product from starting materials and byproducts on a silica gel plate.
Once a suitable chromatographic method is developed, it can be validated for quantitative analysis to determine the exact concentration of this compound in a sample.
Internal Standard Method: For both GC and HPLC, the internal standard method is a common approach for accurate quantification. A known amount of a stable, pure compound (the internal standard) that is well-separated from the analyte is added to both the sample and the calibration standards. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method compensates for variations in injection volume and detector response.
External Standard Method: In this method, a series of calibration standards of known concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating from the calibration curve. This method requires precise and reproducible injection volumes.
The choice between the internal and external standard method depends on the desired accuracy and the complexity of the sample matrix. For high accuracy, the internal standard method is generally preferred.
X-ray Crystallography for Solid-State Structural Analysis
As of September 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, including precise bond lengths, bond angles, and crystal packing arrangement, remains undetermined.
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be elucidated.
For a compound like this compound, a crystal structure analysis would provide invaluable information. It would confirm the connectivity of the atoms and provide precise measurements of the carbon-carbon, carbon-oxygen, carbon-fluorine, and carbon-chlorine bond lengths and the angles between these bonds. Furthermore, it would reveal the preferred conformation of the ethyl ester group and the tetrafluoropropionate moiety in the solid state.
The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be determined. This includes identifying any intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, that stabilize the crystal structure.
While experimental data for this compound is not currently available, the following tables provide a hypothetical representation of the type of crystallographic data and selected bond lengths and angles that would be obtained from a successful X-ray diffraction study. This is for illustrative purposes only and does not represent actual experimental data.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₅H₅ClF₄O₂ |
| Formula weight | 208.54 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 998.7(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.387 |
Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Length (Å) / Angle (°) |
| C-Cl | 1.765(3) |
| C-F | 1.345(4) - 1.355(4) |
| C=O | 1.205(3) |
| C-O | 1.330(3) |
| C-C-Cl | 110.5(2) |
| F-C-F | 108.5(3) |
| O=C-O | 124.2(2) |
The absence of a published crystal structure for this compound highlights an opportunity for further research to fill this knowledge gap in the solid-state chemistry of this halogenated ester.
Environmental Fate and Transformation Studies of Ethyl 2 Chlorotetrafluoropropionate
Degradation Pathways in Environmental Compartments
The environmental persistence of Ethyl 2-chlorotetrafluoropropionate is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis in Aqueous Systems
The ester linkage in this compound is a primary site for abiotic degradation through hydrolysis. The rate of this reaction is significantly influenced by the presence of fluorine atoms, which are electron-withdrawing and can affect the stability of the ester bond. Studies on other fluorinated esters indicate that the rate of hydrolysis generally increases with the degree of fluorination on the alcohol moiety nih.gov. However, for this compound, the fluorine atoms are on the propionate (B1217596) backbone.
The hydrolysis of fluorinated esters is also pH-dependent, with faster degradation typically observed under alkaline conditions compared to neutral or acidic conditions tandfonline.comcore.ac.uk. In aqueous environments, this compound is expected to hydrolyze to form 2-chlorotetrafluoropropionic acid and ethanol (B145695). The half-life for this process can range from days to years, depending on the specific conditions of the aquatic system, such as pH and temperature tandfonline.com.
Table 1: Estimated Hydrolysis Half-life of Analogous Fluorinated Esters
| pH Condition | Temperature (°C) | Estimated Half-life |
|---|---|---|
| Acidic | 25 | Years |
| Neutral | 25 | Months to Years |
Note: This table is based on general data for fluorinated esters and serves as an estimation for this compound.
Photolytic Degradation in Air and Water
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light. In the atmosphere, direct photolysis of this compound is not expected to be a significant degradation pathway as it is unlikely to absorb sunlight at wavelengths found in the troposphere. However, indirect photolysis through reactions with photochemically generated hydroxyl (OH) radicals is anticipated to be the primary atmospheric removal mechanism nih.gov. The presence of a C-H bond in the ethyl group makes it susceptible to attack by OH radicals. The atmospheric lifetime of similar halogenated compounds with respect to reaction with OH radicals can range from days to years nih.gov.
In aqueous systems, direct photolysis may occur if the compound absorbs UV light. However, indirect photolysis, mediated by substances like dissolved organic matter that can produce reactive species, is likely to be a more significant process for the degradation of halogenated organic compounds magtech.com.cnresearchgate.net.
Biodegradation in Soil and Water Matrices
The carbon-fluorine (C-F) bond is exceptionally strong, making many organofluorine compounds resistant to biodegradation researchgate.net. However, microorganisms have been shown to degrade some fluorinated compounds, particularly those with fewer fluorine atoms nih.govacs.org. The presence of the ester group in this compound provides a site for enzymatic hydrolysis by microbial esterases, which would be the initial step in its biodegradation. This would yield 2-chlorotetrafluoropropionic acid and ethanol.
The subsequent biodegradation of 2-chlorotetrafluoropropionic acid is expected to be slow due to the presence of multiple fluorine atoms and a chlorine atom. While some microbes possess dehalogenase enzymes capable of cleaving carbon-halogen bonds, the high degree of fluorination in this molecule likely confers significant resistance to microbial attack researchgate.netacs.org. Therefore, while initial cleavage of the ester bond may occur, the complete mineralization of this compound in soil and water is expected to be a slow process, leading to the potential persistence of its halogenated carboxylic acid metabolite.
Adsorption, Desorption, and Mobility in Soil
The mobility of this compound in soil is governed by its adsorption and desorption characteristics. As a relatively small and polar molecule, it is expected to have a low affinity for soil organic matter and clay minerals. The mobility of fluorinated organic compounds in soil is complex and can be influenced by soil pH, organic matter content, and the presence of other ions mdpi.com.
Generally, shorter-chain per- and polyfluoroalkyl substances (PFAS) are more mobile in soil and can leach into groundwater itrcweb.orgmdpi.com. Given its structure, this compound is likely to be relatively mobile in the soil environment. Its primary degradation product, 2-chlorotetrafluoropropionic acid, being an anion at typical environmental pH, is also expected to be highly mobile and not strongly sorbed to negatively charged soil particles.
Table 2: Estimated Soil Mobility Parameters for this compound and its Primary Metabolite
| Compound | Estimated Log Koc | Mobility Class |
|---|---|---|
| This compound | Low to Moderate | Mobile to Moderately Mobile |
Note: Koc (Soil Organic Carbon-Water Partitioning Coefficient) values are estimated based on structural similarities to other short-chain halogenated compounds.
Volatilization and Atmospheric Transport
Due to its relatively low molecular weight and expected moderate vapor pressure, this compound has the potential to volatilize from soil and water surfaces into the atmosphere. Once in the atmosphere, halogenated compounds can undergo long-range transport, leading to their distribution far from their original sources escholarship.orgresearchgate.net. The atmospheric fate of this compound will be primarily determined by its reaction rate with hydroxyl radicals, as discussed in section 8.1.2. The persistence of such compounds in the atmosphere allows for their transport to remote regions mdpi.com.
Metabolite Identification and Persistence
The primary degradation pathway for this compound in all environmental compartments is expected to be the hydrolysis of the ester bond, leading to the formation of 2-chlorotetrafluoropropionic acid and ethanol.
Ethanol , the other initial degradation product, is readily biodegradable and is not considered an environmental concern.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorotetrafluoropropionic acid |
| 2,3,3,3-tetrafluoropropionic acid |
Environmental Impact Assessment Methodologies
The environmental impact assessment (EIA) of a chemical substance like this compound is a systematic process to predict and evaluate the potential environmental consequences associated with its release and presence in various environmental compartments. This process is crucial for implementing preventative and mitigatory measures. The methodologies for such an assessment are multifaceted, integrating principles of environmental chemistry, toxicology, and risk analysis. For a specific compound such as this compound, the EIA would focus on its unique physicochemical properties and its potential interactions with ecosystems.
A comprehensive EIA for an industrial chemical typically involves several key stages, including the identification of potential hazards, prediction of environmental exposure, and characterization of risks. dcceew.gov.au Methodologies can range from qualitative to quantitative and often involve a combination of approaches to provide a holistic view of the potential environmental impact.
General Frameworks for Environmental Impact Assessment
Several established frameworks can be adapted to assess the environmental impact of this compound. These methodologies provide a structured approach to identifying and evaluating potential environmental effects throughout the lifecycle of the chemical, from production to disposal. deskera.comalliedacademies.org
Life Cycle Assessment (LCA): This methodology evaluates the environmental impacts of a product or process through all stages of its life, including raw material extraction, manufacturing, transportation, use, and end-of-life. deskera.comalliedacademies.org For this compound, an LCA would quantify resource use and emissions to air, water, and soil at each stage, and assess the resulting environmental impacts such as global warming potential and ecotoxicity. deskera.com
Environmental Risk Assessment (ERA): This process specifically evaluates the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For this compound, an ERA would involve:
Hazard Identification: Determining the intrinsic hazardous properties of the compound, such as its potential for persistence, bioaccumulation, and toxicity (PBT). dcceew.gov.au
Exposure Assessment: Quantifying the concentration of the chemical in various environmental media (air, water, soil) and estimating the potential exposure levels for different organisms.
Effects Assessment: Determining the relationship between the exposure concentration and the adverse effects on ecological receptors.
Risk Characterization: Integrating the exposure and effects data to estimate the probability and magnitude of adverse effects in the environment.
The selection of a particular methodology or combination of methods depends on the specific objectives of the assessment, the available data, and the regulatory context. alliedacademies.org
Analytical Methodologies for Detection and Quantification
A critical component of any environmental impact assessment is the ability to accurately detect and quantify the presence of the chemical in various environmental matrices. For organofluorine compounds like this compound, specialized analytical techniques are required due to their unique chemical properties. researchgate.net
Sample Preparation: Before analysis, environmental samples (water, soil, air) often require a preparation step to extract and concentrate the analyte of interest. Common techniques include:
Solid-Phase Extraction (SPE): For water samples, SPE cartridges can be used to adsorb the compound, which is then eluted with a suitable solvent.
Solvent Extraction: For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction can be employed using appropriate organic solvents.
Purge-and-Trap: For volatile compounds in water, this technique involves purging the sample with an inert gas to transfer the analyte to a sorbent trap, which is then heated to desorb the compound into the analytical instrument. nih.gov
Analytical Instrumentation: The following table summarizes the primary analytical techniques that would be suitable for the detection and quantification of this compound in environmental samples.
| Analytical Technique | Detector | Applicability | Key Advantages |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. Suitable for trace-level analysis in water and soil extracts. itrcweb.org | High sensitivity, well-established for chlorinated and fluorinated compounds. |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides both quantification and structural confirmation of the analyte. Can be used in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govitrcweb.org | High specificity and can identify unknown transformation products. |
| Combustion Ion Chromatography (CIC) | Ion Chromatography (IC) | Measures the total amount of organic fluorine in a sample, providing a broader screen for fluorinated compounds. chromatographyonline.com | Useful for understanding the total burden of organofluorine compounds, including unknown transformation products. |
Table 1: Analytical Methods for this compound
The choice of analytical method depends on factors such as the required detection limit, the complexity of the sample matrix, and the need for structural confirmation. itrcweb.org For a comprehensive environmental impact assessment, a combination of these techniques would likely be employed to accurately measure the concentrations of this compound and its potential degradation products in the environment.
Lack of Publicly Available Research Data Precludes Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of publicly available research data specifically focused on the theoretical and computational chemistry investigations of "this compound." While the theoretical concepts outlined in the request—such as Quantum Chemical Calculations, Frontier Molecular Orbital Theory, Transition State Modeling, Molecular Dynamics Simulations, and Structure-Activity Relationship (SAR) studies—are well-established fields within computational chemistry, their specific application to this particular compound is not documented in accessible scientific papers, articles, or databases.
The initial and subsequent targeted searches for data pertaining to this compound, including its electronic structure, reactivity predictions, conformational analysis, and quantitative structure-activity relationships (QSAR), did not yield the specific research findings or data necessary to construct the requested article. Generating content for the specified outline would require access to detailed computational results, such as:
Calculated electronic properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, molecular electrostatic potential maps, and orbital coefficients.
Reaction pathway data: Geometries and energies of transition states for reactions involving the compound.
Conformational analysis: Results from molecular dynamics simulations detailing stable conformers and their energy landscapes.
SAR/QSAR model parameters: Specific descriptors and statistical data from models developed for this compound or a closely related series.
Without these specific data points, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements, including the mandatory inclusion of data tables and detailed research findings. Proceeding would involve speculation or the presentation of generalized theoretical concepts without the specific focus on "this compound," which would contradict the core instructions of the request.
Therefore, the generation of the article as outlined cannot be completed at this time due to the absence of the required foundational research data in the public domain.
Stereochemical Aspects of Ethyl 2 Chlorotetrafluoropropionate
Chiral Center Identification and Nomenclature (R/S Configuration)
Ethyl 2-chlorotetrafluoropropionate possesses a single chiral center at the second carbon atom (C2), the carbon atom bonded to the chlorine atom, the trifluoromethyl group (-CF3), the ethyl ester group (-COOCH2CH3), and another fluorine atom. A chiral center is a carbon atom that is attached to four different substituent groups. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.
The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of priorities to the substituents attached to the chiral center is based on their atomic number. For this compound, the priorities would be assigned as follows:
-Cl (highest atomic number)
-CF3 (carbon attached to three fluorine atoms)
-COOCH2CH3 (carbon double-bonded to one oxygen and single-bonded to another)
-F (lowest atomic number directly attached to the chiral center, but further rules considering the whole group are needed for a definitive assignment relative to the ester group).
A definitive (R)/(S) designation would require a detailed analysis of the CIP rules applied to the specific arrangement of these groups in three-dimensional space.
Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents on the Chiral Center of this compound
| Priority | Substituent Group | Reason for Priority |
|---|---|---|
| 1 | -Cl | Highest atomic number of the atom directly attached to the chiral center. |
| 2 | -CF3 | The carbon is attached to three fluorine atoms. |
| 3 | -COOCH2CH3 | The carbon is part of a carboxyl group. |
| 4 | -F | Lowest atomic number among the atoms directly attached. |
Note: This is a simplified priority assignment and a rigorous determination would require a more detailed analysis based on the full CIP rule set.
Enantioselective Synthesis Strategies
Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over the other. For a compound like this compound, several general strategies could theoretically be employed to achieve an enantioselective synthesis:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis: A small amount of a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) can be used to control the stereochemistry of the reaction, leading to a large amount of the desired enantiomer.
Enzymatic Resolutions: Enzymes are inherently chiral and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Specific enantioselective synthesis routes for this compound have not been detailed in readily accessible scientific literature.
Diastereoselective Reactions Involving the Compound
Diastereoselective reactions are those that favor the formation of one diastereomer over another. If this compound, itself a chiral molecule, were to react with another chiral molecule or a prochiral molecule in a way that creates a new stereocenter, the formation of diastereomers would be possible.
The inherent stereochemistry of the this compound enantiomer would influence the approach of reagents, leading to a preferential formation of one diastereomer. The steric hindrance and electronic properties of the substituents around the existing chiral center would play a crucial role in directing the stereochemical outcome of the reaction. However, specific examples of diastereoselective reactions involving this compound are not documented in the available literature.
Stereochemical Implications in Downstream Synthesis
The stereochemistry of this compound would have significant implications for any subsequent chemical transformations. If this compound were used as a building block in the synthesis of a more complex molecule, such as a pharmaceutical or an agrochemical, its absolute configuration would be transferred to the final product.
The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic or pesticidal effect, while the other may be inactive or even have undesirable effects. Therefore, controlling the stereochemistry of this compound would be crucial for its application in the synthesis of biologically active compounds. The specific downstream applications and the resulting stereochemical consequences for this particular compound remain a matter of theoretical consideration due to the lack of specific research data.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Chlorotetrafluoropropionate
Atom Economy and E-factor Analysis of Synthetic Routes
To calculate the atom economy and E-factor of any chemical process, the balanced chemical equations for its synthesis are required. As no synthetic methods for Ethyl 2-chlorotetrafluoropropionate are documented in accessible scientific literature, these fundamental calculations cannot be performed. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated. Without knowledge of the reactants, reagents, and byproducts, any such analysis would be purely speculative.
Design for Safer Solvents and Auxiliaries
Information on the solvents and auxiliary substances used in the production of this compound is not available. A green chemistry assessment in this area would involve identifying hazardous solvents that might be used and proposing safer alternatives. However, without a known synthesis process, the solvents employed remain unknown.
Energy Efficiency in Synthetic Processes
The energy requirements for the production of this compound are undocumented. An analysis of energy efficiency would necessitate data on reaction temperatures, pressures, and separation processes involved in its synthesis and purification. Such information is currently unavailable.
Use of Renewable Feedstocks
There is no information to suggest that this compound is, or can be, synthesized from renewable feedstocks. A discussion on this topic would require identified synthetic pathways that could potentially be adapted to use bio-based starting materials.
Waste Prevention and Minimization Strategies
Effective waste prevention and minimization strategies are contingent on understanding the waste streams generated during a chemical's manufacture. As the synthesis of this compound is not described in the available literature, the types and quantities of waste produced are unknown, precluding a meaningful discussion of mitigation strategies.
Designing for Degradation and Reduced Environmental Impact
Lack of Publicly Available Data Precludes In-Depth Article on this compound
Following a comprehensive search for scientific literature, patent filings, and technical data, it has been determined that there is insufficient public information to construct a detailed article on this compound according to the specified research and application-focused outline.
While the chemical compound, identified with the CAS Number 5829-03-8, is listed as a product by several chemical suppliers, indicating its existence and commercial availability, the academic and patent landscapes appear to be devoid of specific information regarding its synthesis, catalytic processes, applications, and integration into modern chemical manufacturing techniques.
The requested article structure, focusing on "Future Research Directions and Emerging Applications," requires substantial data on current and past research, which is not available in the public domain. Searches for novel synthetic pathways, the development of advanced catalytic systems, applications in specialized sectors, use in flow chemistry, and the intellectual property landscape for this compound did not yield any specific results.
Without foundational research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article. Therefore, the creation of the article as per the provided outline is not possible at this time.
Conclusion
Summary of Key Research Themes
Based on its molecular architecture, which features a reactive chlorine atom, an ethyl ester group, and a tetrafluorinated propyl chain, the primary research themes involving Ethyl 2-chlorotetrafluoropropionate would likely center on its utility as a versatile synthetic intermediate. The strategic placement of these functional groups offers multiple avenues for chemical modification.
A significant area of investigation for compounds of this nature is their role as precursors in the synthesis of complex fluorinated molecules . The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and thermal resistance. This compound could serve as a valuable reagent for introducing the CF3CFCl- moiety into a variety of molecular scaffolds.
Furthermore, its structure is conducive to its use in the development of novel agrochemicals . Many modern pesticides and herbicides contain fluorinated functional groups to improve their efficacy and environmental persistence. Research could explore the derivatization of this compound to create new active ingredients with desirable biological activities.
In the realm of materials science , the high fluorine content of this compound makes it a potential candidate for the synthesis of advanced polymers and functional fluids. Fluorinated polymers are known for their exceptional chemical inertness, low surface energy, and high thermal stability. Research in this area might focus on the polymerization of derivatives of this compound or its use as an additive to impart specific properties to existing materials.
Broader Significance in Contemporary Chemical Science
The broader significance of this compound in contemporary chemical science lies in its potential to expand the toolkit of specialized fluorinated building blocks available to synthetic chemists. The continued advancement in fields such as pharmaceuticals, agrochemicals, and materials science is heavily reliant on the availability of novel starting materials that enable the construction of molecules with precisely controlled properties.
The unique combination of a chlorine atom and a tetrafluorinated chain at the α-position of an ethyl ester presents opportunities for selective chemical transformations. This allows for the stepwise and controlled introduction of different functionalities, which is a cornerstone of modern synthetic strategy.
Moreover, the development and study of such highly functionalized small molecules contribute to a more profound understanding of the fundamental principles of chemical reactivity. The electronic effects of the fluorine and chlorine atoms on the adjacent ester group can influence its reactivity in ways that are of significant academic and industrial interest. While specific research on this compound remains limited, its potential as a valuable synthetic intermediate underscores the ongoing importance of developing novel fluorinated compounds to drive innovation across the chemical sciences.
Q & A
Q. How can computational modeling resolve contradictions in experimental data on the compound’s reactivity?
- Methodological Answer : Perform quantum mechanical calculations (e.g., DFT) to model transition states and compare theoretical vs. experimental activation energies. Use statistical tools like Bland-Altman plots to identify systematic biases in experimental datasets. Reconcile discrepancies by adjusting solvent effect parameters in simulations .
Q. What experimental designs are suitable for probing the mechanistic role of this compound in fluorination reactions?
- Methodological Answer : Design kinetic studies with isotopically labeled substrates (e.g., 18O-labeled esters) to track reaction pathways. Employ stopped-flow spectroscopy to capture intermediate species. Compare results with control experiments using non-fluorinated analogs to isolate electronic effects .
Q. How can researchers address conflicting reports on the compound’s environmental persistence?
- Methodological Answer : Conduct accelerated degradation studies under controlled UV/ozone exposure. Use high-resolution LC-MS to identify degradation products. Apply multivariate analysis (e.g., PCA) to correlate environmental variables (pH, temperature) with half-life data. Cross-reference findings with regulatory databases like EPA DSSTox .
Q. What strategies validate the compound’s efficacy as a fluorinating agent in asymmetric synthesis?
- Methodological Answer : Perform enantioselectivity assays using chiral HPLC or capillary electrophoresis. Compare turnover numbers (TONs) and enantiomeric excess (ee) across substrates with varying steric demands. Use X-ray crystallography to resolve stereochemical outcomes in catalyst-substrate complexes .
Methodological Considerations for Data Analysis
- Statistical rigor : Apply ANOVA or t-tests to compare experimental groups, ensuring sample sizes are justified via power analysis .
- Data presentation : Use heatmaps to visualize reactivity trends or 3D molecular surfaces to illustrate electronic properties. Tables should include error margins (e.g., ±SD) and confidence intervals .
Ethical and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
